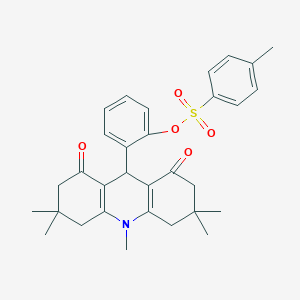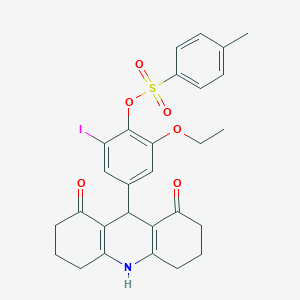
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and is implicated in cancer and other diseases. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve insulin sensitivity. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of bacteria and fungi, suggesting potential antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity in animal models, making it a relatively safe compound for use in research. However, one limitation of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory and anti-diabetic effects and its potential use in the treatment of inflammatory and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione and to optimize its synthesis and formulation for use in research and potential clinical applications.
In conclusion, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its synthesis method is well-established, and it has shown promising results in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Métodos De Síntesis
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 2,4-dichlorobenzylamine and thiosemicarbazide in the presence of a base. The resulting product is purified through recrystallization to obtain 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione in high yield and purity.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione has demonstrated anti-diabetic effects by improving glucose tolerance and insulin sensitivity in diabetic animal models.
Propiedades
Nombre del producto |
5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(2,4-dichlorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H12BrCl2NO4S |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12BrCl2NO4S/c1-26-15-4-10(12(19)7-14(15)23)5-16-17(24)22(18(25)27-16)8-9-2-3-11(20)6-13(9)21/h2-7,23H,8H2,1H3/b16-5- |
Clave InChI |
KGAIIDZPYCFGTH-BNCCVWRVSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=C(C=C3)Cl)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300819.png)
![ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B300820.png)